molecular formula C8H6N2O B1313375 3-Oxo-3-(pyridin-2-YL)propanenitrile CAS No. 54123-21-6

3-Oxo-3-(pyridin-2-YL)propanenitrile

Cat. No. B1313375
CAS RN: 54123-21-6
M. Wt: 146.15 g/mol
InChI Key: POACVIKYJGGGPA-UHFFFAOYSA-N
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Description

3-Oxo-3-(pyridin-2-yl)propanenitrile is a chemical compound with the molecular formula C8H6N2O . It has a molecular weight of 146.15 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of 3-Oxo-3-(pyridin-2-yl)propanenitrile involves a reaction mixture that is stirred at 0°C for 30 minutes, after which acetonitrile is added. The reaction mixture is then heated to a reflux for 72 hours .


Molecular Structure Analysis

The InChI code for 3-Oxo-3-(pyridin-2-yl)propanenitrile is 1S/C8H6N2O/c9-5-4-8(11)7-3-1-2-6-10-7/h1-3,6H,4H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Oxo-3-(pyridin-2-yl)propanenitrile is a solid at room temperature . It has a boiling point of 97-99°C . The compound should be stored at an ambient temperature .

Scientific Research Applications

Catalysis and Synthesis

3-Oxo-3-(pyridin-2-YL)propanenitrile has been utilized in the field of catalysis and organic synthesis. For instance, its use in the synthesis of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles was explored using magnetically separable graphene oxide anchored sulfonic acid nanoparticles as a catalyst (Zhang et al., 2016). Additionally, it reacts with nitrogen nucleophiles to yield bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives, demonstrating its versatility in the formation of various heterocyclic compounds (Dawood et al., 2004).

Fluorescent Materials Development

The compound has shown potential in the development of environmentally sensitive fluorophore-based nicotinonitriles. A study demonstrated the synthesis of poly-functionalized nicotinonitriles incorporating pyrene and fluorene moieties, which could have applications in material sciences due to their strong blue-green fluorescence emission (Hussein et al., 2019).

Coordination Chemistry

In coordination chemistry, 3-Oxo-3-(pyridin-2-YL)propanenitrile has been used to synthesize various metal complexes. For instance, metal dithiocarbamate derivatives incorporating this compound were synthesized and characterized, revealing insights into their molecular structure and bonding (Halimehjani et al., 2015).

Microwave-Assisted Organic Synthesis

The compound also finds use in microwave-assisted organic synthesis, such as in the one-pot synthesis of polysubstituted 4H-Pyran derivatives. This method offers advantages like short reaction times and high yields, and the synthesized compounds have shown potential anticancer activity (Hadiyal et al., 2020).

Electrochemical Applications

Electrochemical applications of 3-Oxo-3-(pyridin-2-YL)propanenitrile have been explored as well. A study on the spectro-electrochemical behavior of thin-layer polymer films derived from this compound revealed properties like color change upon oxidation and high electrical conductivity, indicating potential use in electronic devices (Elamin et al., 2021).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P271, P260, and P280 .

properties

IUPAC Name

3-oxo-3-pyridin-2-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c9-5-4-8(11)7-3-1-2-6-10-7/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POACVIKYJGGGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468737
Record name 3-Oxo-3-(pyridin-2-yl)propanenitrile
Source EPA DSSTox
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-3-(pyridin-2-YL)propanenitrile

CAS RN

54123-21-6
Record name β-Oxo-2-pyridinepropanenitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxo-3-(pyridin-2-yl)propanenitrile
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Record name 3-Oxo-3-(pyridin-2-yl)propanenitrile
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Synthesis routes and methods

Procedure details

To a mixture of sodium hydride (15 g, 60% in oil, 375 mmol) and ethyl 2-picolinate (50 g. 331 mmol) in anhydrous THF (250 mL) was added dropwise a solution of anhydrous acetonitrile (20 g, 487 mmol) in anhydrous THF (200 mL), at about 65° C. After complete addition the reaction mixture was heated at about 65° C., for about 5 h. After cooling to rt, ethyl acetate (500 mL) was added, followed by 1 M aq HCl (360 mL). The resulting layers were separated, and the aqueous layer was extracted with ethyl acetate (250 mL). The combined organic layers were washed with water (2×100 mL), dried (MgSO4), filtered, and concentrated in vacuo to give crude 3-oxo-3-(2-pyridyl)propanenitrile (48.6 g, 331 mmol, 100%), which was used as such in the next step. 1H-NMR (CDCl3, Bruker 400 MHz) δ 4.39 (2H, s); 7.58 (1H, m); 7.91 (1H, dt, J=2 Hz, 10 Hz); 8.11 (1H, dt, J=2 Hz, 10 Hz); 8.70 (1H, s).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
360 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CE Mowbray, S Braillard, W Speed… - Journal of medicinal …, 2015 - ACS Publications
Visceral leishmaniasis is a severe parasitic disease that is one of the most neglected tropical diseases. Treatment options are limited, and there is an urgent need for new therapeutic …
Number of citations: 67 pubs.acs.org

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